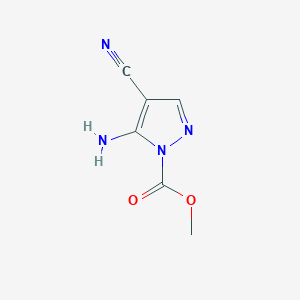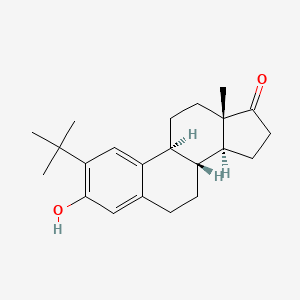
methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate” is a chemical compound with the molecular formula C6H6N4O2 . It has a molecular weight of 166.14 g/mol . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6N4O2/c1-12-6(11)10-5(8)4(2-7)3-9-10/h3H,8H2,1H3 . Its canonical SMILES representation is COC(=O)N1C(=C(C=N1)C#N)N .Physical And Chemical Properties Analysis
“Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate” is a solid compound . It has a topological polar surface area of 93.9 Ų . The compound has one rotatable bond and its complexity, as computed by Cactvs, is 233 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate derivatives have been explored for their synthesis processes and crystal structures. For example, one study detailed the synthesis and crystal structure of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, revealing its potential for fungicidal and plant growth regulation activities (L. Minga, 2005).
Chemical Synthesis
- Various studies have focused on innovative synthesis methods for related compounds. For example, a green and efficient one-pot, four-component synthesis of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates in water is described, showcasing a catalyst-free, atom-economical method (A. M. Zonouz et al., 2012).
Corrosion Inhibition
- Some pyrazole derivatives, including those related to methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate, have been evaluated as corrosion inhibitors for steel in acidic environments, demonstrating significant reduction in corrosion rates (L. Herrag et al., 2007).
Biological and Pharmaceutical Research
- In the field of biological and pharmaceutical research, derivatives of methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate have been synthesized and analyzed for various activities. For instance, some derivatives have been investigated for their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential therapeutic applications (Ashraf S. Hassan et al., 2014).
Advanced Material Synthesis
- The compound has also found use in the synthesis of advanced materials. For example, it has been used in the preparation of novel fluorophores and inhibitors, demonstrating the versatility of this compound in material science applications (Yan‐Chao Wu et al., 2006).
Catalysis
- Additionally, the compound plays a role in catalysis. For instance, it has been involved in the green synthesis of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates using novel catalysts, highlighting its potential in enhancing eco-friendly chemical processes (B. Maleki & S. S. Ashrafi, 2014).
Viral Inhibition
- In virology research, derivatives of methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate have been synthesized and evaluated for their anti-tobacco mosaic virus (TMV) activity, showing promising results in controlling viral infections in plants (D. Zhang et al., 2012).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
methyl 5-amino-4-cyanopyrazole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-12-6(11)10-5(8)4(2-7)3-9-10/h3H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAGGGNPYWRFJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C(=C(C=N1)C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406417 |
Source


|
| Record name | methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate | |
CAS RN |
220131-57-7 |
Source


|
| Record name | methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-9H-purin-2-yl]-1H-pyrazole-4-carboxylic acid amide](/img/structure/B1365990.png)
![(S)-4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B1365991.png)
![2,6-Difluoro-4-[(3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-benzoic acid](/img/structure/B1365992.png)


